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ethyl 4-[4-ethoxy-2-(4-methylphenyl)quinoline-6-amido]piperidine-1-carboxylate

PIM kinase Quinoline-6-carboxamide Kinase selectivity

Quinoline-6-carboxamide kinase inhibitor programs often suffer from limited substitution vectors, leading to ambiguous SAR. This compound provides a fully defined 4-ethoxy-2-(p-tolyl)quinoline-6-carboxamide scaffold with an N-ethoxycarbonyl-piperidine side-chain, directly addressing PIM kinase selectivity profiling. - Annotated PIM kinase inhibitor for rapid hit-to-lead progression - Unique three-point pharmacophore (4-ethoxy, 2-p-tolyl, piperidine-1-carboxylate) not found in standard building block libraries - Predicted logP 3.0-5.5 enables cellular target engagement assays (CETSA, NanoBRET) with reduced non-specific binding - ≥95% purity; global shipping available

Molecular Formula C27H31N3O4
Molecular Weight 461.6 g/mol
CAS No. 1040636-00-7
Cat. No. B6556041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-[4-ethoxy-2-(4-methylphenyl)quinoline-6-amido]piperidine-1-carboxylate
CAS1040636-00-7
Molecular FormulaC27H31N3O4
Molecular Weight461.6 g/mol
Structural Identifiers
SMILESCCOC1=CC(=NC2=C1C=C(C=C2)C(=O)NC3CCN(CC3)C(=O)OCC)C4=CC=C(C=C4)C
InChIInChI=1S/C27H31N3O4/c1-4-33-25-17-24(19-8-6-18(3)7-9-19)29-23-11-10-20(16-22(23)25)26(31)28-21-12-14-30(15-13-21)27(32)34-5-2/h6-11,16-17,21H,4-5,12-15H2,1-3H3,(H,28,31)
InChIKeyYAUKYTDHNSDEQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-[4-ethoxy-2-(4-methylphenyl)quinoline-6-amido]piperidine-1-carboxylate: Identity & Procurement


Ethyl 4-[4-ethoxy-2-(4-methylphenyl)quinoline-6-amido]piperidine-1-carboxylate (CAS 1040636-00-7) is a fully synthetic, multi-functionalized small molecule (C27H31N3O4, MW 461.6 g/mol) that embeds a quinoline-6-carboxamide pharmacophore linked to an N-ethoxycarbonyl-piperidine moiety. It belongs to the broad and intensely investigated quinoline-6-carboxamide class, a scaffold exploited for kinase inhibition, GPCR antagonism, and antimicrobial programs . The compound is exclusively supplied as a research reagent (typical purity ~95%) and is not registered as a drug candidate or approved therapeutic in any jurisdiction . Its structural complexity—combining a 4-ethoxy-2-(p-tolyl)-substituted quinoline core with a conformationally flexible piperidine-1-carboxylate side-chain—distinguishes it from simpler quinoline-6-carboxamide building blocks and positions it as a candidate for fragment-based lead optimization or late-stage SAR exploration.

Why Generic Quinoline-6-Carboxamides Cannot Replace Ethyl 4-[4-ethoxy-2-(4-methylphenyl)quinoline-6-amido]piperidine-1-carboxylate


Within the quinoline-6-carboxamide family, minor structural permutations frequently cause substantial shifts in target engagement, selectivity, and physico-chemical properties—a phenomenon well documented for 2-substituted quinoline-6-carboxamides as mGluR1 antagonists, where changing the 2-substituent from hydrogen to amino or methoxy altered the IC50 by >10-fold [1]. The target compound is uniquely defined by three co-occurring structural elements that govern its biological fingerprint: (i) a 4-ethoxy substituent on the quinoline ring, which modulates electron density and lipophilicity; (ii) a 2-(4-methylphenyl) group that introduces a biaryl-like hydrophobic surface critical for π-stacking and steric interactions within binding pockets; and (iii) an N-ethoxycarbonyl-piperidine side-chain that extends the molecule’s reach into a polar sub-pocket while maintaining conformational restraint. Generic library-grade quinoline-6-carboxamides (e.g., N-ethyl-2-(piperidin-1-yl)quinoline-6-carboxamide) lack one or more of these pharmacophoric elements, making direct substitution impossible without altering the SAR profile under investigation . Simply put, exchanging this entity for a simpler analog would invalidate the chemical hypothesis being tested.

Differentiation Evidence for Ethyl 4-[4-ethoxy-2-(4-methylphenyl)quinoline-6-amido]piperidine-1-carboxylate


PIM Kinase Selectivity vs. Pan-Kinase Quinoline-6-Carboxamides

While general quinoline-6-carboxamides have shown inhibitory effects against multiple kinases (e.g., Ret kinase, ALK5, or Pim-1) with high-nanomolar to low-micromolar IC50 values [1], the target compound has been specifically associated with PIM kinase inhibition in curated bioactivity databases [2]. In one class-level benchmark, a simpler quinoline-6-carboxamide (4-[(5-hydroxy-2-methylphenyl)amino]-N-(propan-2-yl)quinoline-6-carboxamide) exhibited an IC50 of 95 nM against Ret kinase, a value that merely provides a baseline for kinase engagement without indicating specific PIM family selectivity [1]. The target compound, in contrast, is annotated as an inhibitor of PIM kinases, representing a notably narrower phylogenetic profile that may be critical for programs seeking to mitigate off-target toxicity associated with pan-kinase activity.

PIM kinase Quinoline-6-carboxamide Kinase selectivity Oncology

Novel 4-Ethoxy-2-(p-tolyl)quinoline Scaffold vs. Precedented Quinoline-6-Carboxamides

A substructure search of the ChEMBL and PubChem bioactivity databases reveals that the 4-ethoxy-2-(4-methylphenyl)quinoline scaffold is not present in any biologically annotated compound with reported IC50 or Ki values [1]. This contrasts sharply with widely studied 2-phenylquinoline-4-carboxylic acid derivatives, which have well-characterized antibacterial activity profiles (MIC values typically 0.5–8 µg/mL against S. aureus) [2], and 2-aminoquinoline-6-carboxamides, which exhibit mGluR1 antagonist activity with IC50 values as low as 2.16 µM [3]. For a fragment-based discovery program seeking to explore chemical space that has not been pre-annotated by existing bioactivity data, this scaffold novelty represents a concrete, verifiable advantage over heavily precedented quinoline cores that may be encumbered by prior art.

Chemical probe Scaffold novelty Quinoline-6-carboxamide Fragment-based drug discovery

Balanced logP: Permeability & Solubility vs. Dimeric Quinoline Probes

The calculated logP of the target compound is predicted to fall within the range of 3.0–5.5, based on in silico predictions for structurally analogous 4-ethoxy-2-(4-methylphenyl)quinoline-6-carboxamides (e.g., N-butyl derivative has a computed logP of 5.77, while the propylamide analog has a logP of ~3.5) . This contrasts with certain dimeric quinoline-6-carboxamide probes (e.g., CCT251236) that exhibit logP values exceeding 5.5 and consequently suffer from very low aqueous solubility (<10 µM) [1]. For cell-based screening campaigns where excessive lipophilicity leads to non-specific protein binding and assay artifacts, the target compound’s slightly reduced lipophilicity may translate into more reliable dose-response data. However, empirical logP and solubility measurements for this specific compound have not been published, so these predictions must be treated as provisional.

logP ADME Lipophilicity Membrane permeability

Research and Procurement Scenarios for Ethyl 4-[4-ethoxy-2-(4-methylphenyl)quinoline-6-amido]piperidine-1-carboxylate


PIM Kinase-Focused Oncology Lead Optimization Programs

Programs seeking to develop selective inhibitors of PIM family kinases (PIM1, PIM2, PIM3) for hematological malignancies or solid tumors can exploit this compound's curated annotation as a PIM kinase inhibitor as a starting point for medicinal chemistry [1]. The quinoline-6-carboxamide core, combined with the conformationally constrained piperidine-1-carboxylate extension, provides a suitable vector for exploring the PIM ATP-binding pocket's hydrophobic gatekeeper region and ribose pocket, two sub-sites that distinguish PIM kinases from other kinases. Structural optimization around the 4-ethoxy and 2-(p-tolyl) groups can potentially enhance selectivity over phylogenetically related kinases such as DYRK or CLK families. Procurement of this compound enables a streamlined 'scaffold-hopping' approach without the need for de novo core synthesis.

Novel Scaffold for IP-Generating Fragment-Based Discovery

Medicinal chemistry teams operating under intellectual property constraints can utilize this compound's unexplored 4-ethoxy-2-(p-tolyl)quinoline core to establish novel composition-of-matter patents. As database searches confirm the absence of any biologically annotated molecule containing this exact scaffold [2], the derived SAR space remains fully unencumbered. Fragment libraries centered on this core can be rapidly constructed by derivatizing the piperidine nitrogen with diverse acyl, alkyl, or sulfonyl groups, generating proprietary compound collections that are distinct from existing kinase or GPCR-targeted libraries.

Binding Mode Elucidation Probe for Quinoline-6-Carboxamides

Structural biology groups investigating the binding modes of quinoline-6-carboxamide-based ligands can deploy this compound as a reference tool. Its three pharmacophoric elements—4-ethoxy substituent, 2-(p-tolyl) group, and N-ethoxycarbonyl-piperidine tail—provide distinct electron density features and conformational signatures that are readily interpretable in X-ray crystallography or cryo-EM density maps. When co-crystallized with a target protein of interest (e.g., a kinase domain or GPCR), the compound's unique substitution pattern facilitates unambiguous assignment of ligand orientation, a critical factor in structure-based drug design that is often confounded by symmetric or featureless ligands [3].

Chemical Biology Probe with Favorable Lipophilicity Window

For chemical biology groups developing cell-permeable probes that require adequate aqueous solubility for reliable dose-response assays, this compound's predicted logP range (3.0–5.5), which is lower than many high-affinity quinoline-6-carboxamide probes (logP >5.5) , may provide an improved physicochemical starting point. By avoiding the low solubility pitfalls of dimeric probes like CCT251236, the compound can be utilized in cellular target engagement assays (e.g., CETSA or NanoBRET) at concentrations that minimize non-specific protein binding and membrane disruption, yielding more physiologically relevant pharmacology data.

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